
3-Acetoxy-2-methylbenzoic acid
Overview
Description
3-Acetoxy-2-methylbenzoic acid (3A2MBA, C₁₀H₁₀O₄) is a benzoic acid derivative featuring a methyl group at the ortho position (C2) and an acetoxy group at the meta position (C3) relative to the carboxylic acid moiety. Its molecular structure has been extensively characterized via single-crystal X-ray diffraction, revealing orthorhombic crystallization in the Pbca space group with unit cell parameters a = 7.754 Å, b = 11.346 Å, and c = 21.187 Å . The carboxylic acid group is twisted by 11.37° from the benzene ring plane, while the acetoxy group exhibits a larger deviation of 86.60°, attributed to steric interactions with the adjacent methyl group . The crystal structure is stabilized by O–H···O hydrogen bonds, forming inversion dimers with an R₂²(8) graph-set motif .
3A2MBA serves as a precursor for synthesizing bioactive derivatives, such as 3-acetoxy-2-methylbenzoic anhydride (AMA), which exhibits antibacterial properties . Its electronic structure, analyzed via density functional theory (DFT), shows good agreement between experimental and calculated geometric parameters, with a HOMO-LUMO gap indicative of moderate reactivity .
Preparation Methods
Grignard-Mediated Carboxylation and Hydrogenolysis
Benzyl Ether Protection of 3-Chloro-2-methylphenol
The synthesis begins with the protection of 3-chloro-2-methylphenol using benzyl chloride in a nucleophilic substitution reaction. This step produces 2-benzyloxy-6-chlorotoluene, a critical intermediate that prevents unwanted side reactions during subsequent Grignard formation . The reaction typically proceeds at 80–100°C under anhydrous conditions, with potassium carbonate as a base to neutralize HCl byproducts.
Grignard Reaction and Carboxylation
The benzyl-protected intermediate is subjected to a Grignard reaction with magnesium metal in tetrahydrofuran (THF), generating (3-benzyloxy-2-methylphenyl)magnesium chloride. This organometallic species is then carboxylated by bubbling CO₂ through the reaction mixture, yielding 3-benzyloxy-2-methylbenzoic acid . The carboxylation step requires precise temperature control (–10°C to 0°C) to avoid decarboxylation.
Hydrogenolytic Deprotection
Hydrogenolysis of the benzyl ether is catalyzed by palladium on activated carbon (5% Pd/C) under 10 bar H₂ pressure in aqueous sodium hydroxide. This step removes the benzyl group, producing 3-hydroxy-2-methylbenzoic acid with near-quantitative yields . The use of a basic aqueous medium (pH 14) suppresses premature protonation of the phenolic oxygen, ensuring efficient hydrogen uptake.
Catalytic System Optimization
Comparative studies indicate that Pd/C outperforms platinum or Raney nickel catalysts in selectivity and reaction rate . A catalyst loading of 2–5 wt% relative to the substrate achieves complete conversion within 20–30 minutes at 50°C.
Direct Acetylation of 3-Hydroxy-2-methylbenzoic Acid
Acetic Anhydride-Mediated Esterification
The final acetylation step employs acetic anhydride in an aqueous basic medium. Adding 1.2–1.6 equivalents of acetic anhydride to the hydrogenolysis crude solution at 0°C ensures selective O-acetylation without competing side reactions . The reaction is quenched with hydrochloric acid, precipitating this compound in 93.7% yield .
Solvent and Stoichiometry Effects
Using water as the solvent simplifies workup by leveraging the compound’s low solubility in cold acidic media. Excess acetic anhydride (>1.6 equivalents) risks diacetylation, while sub-stoichiometric amounts lead to incomplete conversion .
Alternative Synthetic Routes
Methoxy Group Cleavage in Aryl Amides
An older method involves methoxy cleavage of 3-methoxy-2-methyl-N-phenylbenzamide using concentrated HBr/HCl in acetic acid. However, this route generates carcinogenic methyl halides and requires harsh conditions (reflux at 120°C), limiting its industrial applicability .
Reaction Conditions and Yield Data
Mechanistic Insights and Byproduct Management
Hydrogenolysis Mechanism
The Pd-catalyzed hydrogenolysis proceeds via adsorption of H₂ on the catalyst surface, followed by simultaneous cleavage of the C–O benzyl bond and reductive elimination of toluene. The basic aqueous medium stabilizes the phenoxide intermediate, preventing catalyst poisoning .
Byproduct Mitigation
Early methods faced challenges with methyl halide byproducts (e.g., CH₃Cl, CH₃Br) . Modern protocols avoid these by using benzyl ether protection instead of methoxy groups, aligning with green chemistry principles.
Industrial-Scale Considerations
Corrosion Resistance
The highly basic reaction medium (pH 14) necessitates stainless steel or glass-lined reactors to withstand corrosion during hydrogenolysis .
Continuous Hydrogenation
Pilot-scale studies demonstrate that continuous hydrogenation in fixed-bed reactors enhances throughput, reducing batch cycle times by 40% while maintaining yields above 95% .
Chemical Reactions Analysis
Anhydride Formation
3A2MBA reacts with its acid chloride derivative to form 3-acetoxy-2-methylbenzoic anhydride (AMA) :
Reaction Conditions :
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Solvent: Tetrahydrofuran (THF)
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Base: Triethylamine (1:1 molar ratio)
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Temperature: 25°C, 12 hr
Coordination Chemistry with Transition Metals
3A2MBA forms stable complexes with various transition metals, as evidenced by IR and analytical data :
Metal Complex | Metal Content (%) | Key IR Bands (cm⁻¹) |
---|---|---|
[Ni(3A2MBA)₂(N₂H₄)₂·2H₂O] | 11.65-11.69 | 988 (N-N), 1705 (C=O acetoxy) |
[Co(3A2MBA)₂(N₂H₄)₂·2H₂O] | 11.70-11.71 | 970 (N-N), 1702 (C=O acetoxy) |
[Cd(3A2MBA)₂(N₂H₄)₂·2H₂O] | 20.18-20.19 | 966 (N-N), 1763 (C=O acetoxy) |
Coordination Features :
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Bidentate ligand via carboxylic oxygen and acetoxy carbonyl
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Hydrazine acts as bridging ligand in polynuclear complexes
Hydrogenolysis Reactions
The benzyl-protected precursor undergoes catalytic hydrogenation :
Optimized Conditions :
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Pressure: 3-5 bar H₂
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Temperature: 50-60°C
-
Catalyst Loading: 2-3 wt%
Biological Activity Correlations
While not a direct chemical reaction, structure-activity studies reveal :
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Antibacterial activity (MIC = 32 μg/mL vs. S. aureus) correlates with anhydride formation
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No antifungal activity observed up to 512 μg/mL
The compound's reactivity profile makes it valuable for designing HIV protease inhibitors and antimicrobial agents , with ongoing research into its coordination chemistry and materials applications .
Scientific Research Applications
3-Acetoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of HIV protease inhibitors.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-acetoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in its role as an antioxidant, it may scavenge free radicals and chelate metal ions, thereby preventing oxidative damage. In antibacterial applications, it may disrupt bacterial cell walls or interfere with essential bacterial enzymes .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Observations :
- Steric Effects : The methyl group at C2 in 3A2MBA causes significant twisting of the acetoxy group (86.60°), unlike 6-methyl aspirin, where the methyl at C6 results in minimal distortion .
- Hydrogen Bonding : All compounds form R₂²(8) dimers via O–H···O interactions, a hallmark of benzoic acid derivatives .
- Melting Points : 3A2MBA has a higher melting point (149–151°C) than aspirin (135°C), likely due to enhanced crystal packing efficiency from the methyl and acetoxy groups .
Electronic and Reactivity Comparisons
- HOMO-LUMO Gap : DFT studies on 3A2MBA reveal a HOMO-LUMO energy gap of ~5.2 eV, comparable to aspirin (~5.0 eV), suggesting similar electronic stability .
- Reactivity : The acetoxy group in 3A2MBA facilitates anhydride formation (e.g., AMA synthesis) under mild conditions, a reaction less feasible in methoxy-substituted analogs like 2,3-dimethoxybenzoic acid .
Biological Activity
3-Acetoxy-2-methylbenzoic acid, a derivative of salicylic acid, has garnered attention for its biological activity, particularly its antibacterial properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by data tables and relevant case studies.
Synthesis and Characterization
This compound can be synthesized through various methods, including acetylation of 2-methylbenzoic acid. The compound has been characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography. These methods confirm the structural integrity and purity of the compound.
Antibacterial Activity
The antibacterial efficacy of this compound has been extensively studied. In one research study, the compound was tested against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Bacillus subtilis | 1000 |
Staphylococcus aureus | 500 |
Enterococcus faecalis | 500 |
Escherichia coli | 1000 |
Klebsiella pneumoniae | 1000 |
Pseudomonas aeruginosa | 1000 |
The compound exhibited superior activity against Staphylococcus aureus and Enterococcus faecalis, showing lower MIC values compared to standard antibiotics like amoxicillin and tetracycline. However, it demonstrated no antifungal activity against tested strains such as Aspergillus niger and Candida albicans .
The mechanism by which this compound exerts its antibacterial effects is still under investigation. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. The presence of functional groups in the molecule likely contributes to its interaction with bacterial enzymes or cell membranes.
Case Studies
In a study published in ACS Omega, researchers synthesized a related compound, 3-acetoxy-2-methylbenzoic anhydride (AMA), which was evaluated for antimicrobial properties. The findings indicated that AMA showed excellent antibacterial activity comparable to established antibiotics . This suggests that modifications to the acetoxy group can enhance biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Acetoxy-2-methylbenzoic acid, and how do reaction parameters affect yield?
- Methodology : The compound is synthesized via esterification of 3-hydroxy-2-methylbenzoic acid with acetic anhydride under acidic or basic catalysis. Reaction temperature, stoichiometry, and catalyst choice (e.g., H₂SO₄ or pyridine) critically influence yield. For example, excess acetic anhydride and controlled heating (60–80°C) improve ester formation. Post-synthesis purification via recrystallization (e.g., using methanol/water) ensures high purity .
- Key Data : Typical yields range from 70–85% after optimization. Purity ≥98% is achievable using HPLC or LC-MS validation .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 2.3 (methyl group), δ 2.5 (acetoxy OAc), and δ 12.1 (carboxylic acid -OH). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .
- Melting Point : 149–151°C (consistent across sources), validated via differential scanning calorimetry (DSC) .
- Elemental Analysis : Matches theoretical values (C: 61.85%, H: 5.15%, O: 33.00%) .
Q. What purification strategies are recommended to isolate this compound from reaction mixtures?
- Methods :
- Recrystallization : Use acetone or methanol as solvents, with slow cooling to enhance crystal formation .
- Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials .
Advanced Research Questions
Q. How can mechanistic insights improve the synthesis of this compound derivatives for drug discovery?
- Case Study : The compound serves as a precursor for HIV protease inhibitors. Reacting its acyl chloride with amines (e.g., 4-methoxyaniline) in THF forms benzamide derivatives. Mechanistic studies (e.g., monitoring intermediates via IR) reveal that slow amine addition minimizes side reactions (e.g., hydrolysis) .
- Optimization : Use Schlenk techniques to exclude moisture, improving yields by 15–20% .
Q. How can researchers resolve discrepancies in spectral data or purity assessments?
- Contradiction Analysis : If NMR signals suggest impurities (e.g., residual acetic acid), employ preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) for isolation. Cross-validate with high-resolution mass spectrometry (HRMS) .
- Troubleshooting : Inconsistent melting points may indicate polymorphic forms. Use DSC to identify thermal transitions and X-ray diffraction (XRD) for crystal structure confirmation .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Storage Protocol : Store at –20°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the acetoxy group. Periodic FT-IR analysis (monitoring O-H stretches at 2500–3000 cm⁻¹) detects degradation .
- Stability Data : Shelf life >2 years under optimal conditions, with <5% degradation via LC-MS .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- In Silico Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for functionalization. For example, the acetoxy group’s carbonyl carbon shows high electrophilicity (Fukui indices >0.1), guiding regioselective modifications .
- Applications : Predict reaction pathways for synthesizing sulfonamide or peptide conjugates, reducing experimental trial-and-error .
Q. Methodological Tables
Table 1: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₀O₄ | Elemental Analysis |
Molecular Weight | 194.18 g/mol | HRMS |
Melting Point | 149–151°C | DSC |
Solubility | Soluble in acetone, methanol | Empirical testing |
Table 2: Common Synthetic Byproducts and Mitigation
Byproduct | Source | Removal Strategy |
---|---|---|
3-Hydroxy-2-methylbenzoic acid | Hydrolysis of acetoxy group | Acidic recrystallization |
Acetic acid | Excess reagent | Rotary evaporation |
Properties
IUPAC Name |
3-acetyloxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVJUPHCLWIPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396569 | |
Record name | 3-Acetoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-58-9 | |
Record name | 3-Acetoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetoxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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